Prinomide Tromethamine

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

109636-76-2 |

|---|---|

Formule moléculaire |

C19H24N4O5 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |

InChI |

InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2 |

Clé InChI |

CPUJDORGQAJDCT-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Prinomide tromethamine |

Origine du produit |

United States |

Foundational & Exploratory

Prinomide (C15H13N3O2): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Prinomide, a compound with potential as a disease-modifying antirheumatic drug (DMARD). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and therapeutic potential of this molecule.

Chemical Structure and Properties

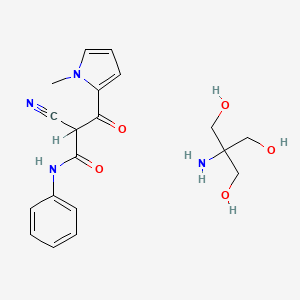

Prinomide, with the chemical formula C15H13N3O2, is chemically known as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide. It is also identified by its investigational drug code, CGS-10787B.

Chemical Structure:

(Where Ph is a phenyl group and Pyr is a 1-methyl-1H-pyrrol-2-yl group)

A two-dimensional representation of the chemical structure is provided by its SMILES notation: CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.

Physicochemical and computational data for Prinomide are summarized in the table below for easy reference. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C15H13N3O2 | PubChem[1] |

| Molecular Weight | 267.28 g/mol | PubChem[1] |

| CAS Number | 77639-66-8 | Guidechem[2] |

| Synonyms | CGS-10787B, Prinomida | Guidechem[2] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 74.9 Ų | Guidechem[2] |

| Heavy Atom Count | 20 | Guidechem[2] |

| Complexity | 420 | Guidechem[2] |

| Density | 1.19 g/cm³ | Letopharm[3] |

| Boiling Point | 550.6 °C at 760 mmHg | Letopharm[3] |

| Refractive Index | 1.606 | Letopharm[3] |

| Vapor Pressure | 3.6E-12 mmHg at 25°C | Letopharm[3] |

| pKa (strongest acidic) | -2.83 ± 0.50 (Predicted) | Guidechem[2] |

Synthesis

Caption: A potential synthetic workflow for Prinomide.

Biological Activity and Clinical Assessment

Prinomide has been investigated for its potential as a disease-modifying drug in the treatment of rheumatoid arthritis.

Clinical Efficacy in Rheumatoid Arthritis

A clinical study involving 15 patients with active rheumatoid arthritis evaluated the efficacy of Prinomide (CGS-10787B) administered at a daily dose of 1.2 g over 24 weeks.[4] The study reported statistically significant improvements in several clinical and laboratory parameters.

Summary of Clinical and Laboratory Findings:

| Parameter | Onset of Significant Improvement (p < 0.05) |

| Clinical Variables | |

| Articular Index | Week 8 (p < 0.01) |

| Summated Change Score | Week 12 (p < 0.01) |

| Pain Score | Week 16 |

| Laboratory Variables | |

| Erythrocyte Sedimentation Rate | Week 2 |

| Platelet Count | Week 2 |

| Plasma Viscosity | Week 4 (p < 0.01) |

| IgG, IgA, IgM | Week 4 |

Postulated Mechanism of Action

The precise mechanism of action of Prinomide has not been fully elucidated in the available literature. However, its efficacy in rheumatoid arthritis suggests an immunomodulatory or anti-inflammatory mode of action. The observed reductions in inflammatory markers such as ESR and immunoglobulins support this hypothesis. A logical relationship for its potential mechanism is depicted below.

Caption: Postulated mechanism of action for Prinomide in rheumatoid arthritis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Prinomide are not extensively published. However, a general methodology for a key in vitro assay to assess immunomodulatory activity, the Lymphocyte Proliferation Assay, is described below. This protocol is based on standard immunological techniques.

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to determine the effect of a compound on the proliferation of lymphocytes, a key process in the immune response.

Objective: To assess the in vitro effect of Prinomide on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Prinomide

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Phytohemagglutinin (PHA) or other suitable mitogen

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

-

96-well cell culture plates

-

CO₂ incubator

-

Scintillation counter or plate reader (depending on the assay method)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Addition: Prepare serial dilutions of Prinomide in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add a predetermined optimal concentration of a mitogen (e.g., PHA) to stimulate lymphocyte proliferation in designated wells. Include unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive Methods: Follow the manufacturer's instructions for the specific assay kit used (e.g., add MTT reagent and measure absorbance).

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Prinomide compared to the mitogen-stimulated control. Determine the IC₅₀ value if applicable.

References

- 1. Lab13 [science.umd.edu]

- 2. Pentamidine blocks the pathophysiologic effects of endotoxemia through inhibition of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. Therapeutic potential for cytokine antagonists: Thalidomide and pentoxifylline in Hansen’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Prinomide Analogues: A Focus on 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of a representative Prinomide analogue, 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. While "Prinomide" is a recognized chemical entity, detailed public-domain information regarding its synthesis and biological characterization is limited. Therefore, this document focuses on a well-documented analogue from the pyrimido[4,5-d]pyrimidine (B13093195) class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and antiviral properties.[1] This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and a hypothesized mechanism of action relevant to this class of compounds.

Introduction

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents. Fused pyrimidine ring systems, such as the pyrimido[4,5-d]pyrimidine core, have garnered considerable attention from medicinal chemists due to their potential to interact with a range of biological targets. This structural class has been associated with a variety of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. The analogue discussed herein, 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, serves as an exemplary model for this class of compounds.

Synthesis

The synthesis of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be efficiently achieved via a one-pot, three-component reaction. This approach is advantageous due to its operational simplicity and atom economy.

Experimental Protocol: One-Pot Multicomponent Reaction

Materials:

-

Formaldehyde (B43269) (37% aqueous solution)

-

Ethanol (B145695) (50%)

Procedure:

-

A mixture of 6-aminouracil (1 mmol), benzaldehyde (1 mmol), and formaldehyde (1 mmol) is prepared.

-

This mixture is added to a vial.

-

The mixture is sonicated in an ultrasonic bath for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Following completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product.

-

The solid product is purified by washing with 50% ethanol to yield the pure crystals of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for the one-pot synthesis of the target compound.

Characterization

The structural elucidation and confirmation of the synthesized 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are performed using a combination of spectroscopic techniques and elemental analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₄O₂ | [2] |

| Molecular Weight | 244.25 g/mol | |

| Elemental Analysis | Calculated: C, 59.01%; H, 4.95%; N, 22.94% Found: C, 59.31%; H, 4.99%; N, 22.99% | [2] |

| IR (KBr, cm⁻¹) | 3348 (N-H), 1713 (C=O), 1628 (C=O), 1593 (C=C), 1396 (C-H), 1230 (C-N), 753 (benzene) | [2] |

| ¹H-NMR (300 MHz, DMSO-d₆, δ ppm) | 10.13 (s, 1H, NH), 9.97 (s, 1H, NH), 6.93-7.03 (m, 5H, ArH), 6.26 (s, 1H, NH), 5.13 (s, 2H, CH₂), 4.06 (s, 2H, CH₂) | [2] |

| ¹³C-NMR (δ ppm) | 163.7, 162.4, 154.8, 149.6, 129.6, 121.9, 114.3, 83.3, 71.6, 52.1 | [2] |

Experimental Protocols for Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets. The spectral data provides information on the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent. These spectra are crucial for determining the carbon-hydrogen framework of the compound.

-

Elemental Analysis: The elemental composition (C, H, N) of the synthesized compound is determined to confirm its empirical formula.

Biological Activity and Hypothesized Mechanism of Action

Derivatives of the pyrimidine class are known for their potential as anticancer agents.[3] The mechanism of action often involves the induction of apoptosis and/or cell cycle arrest.[3] For a structurally related compound, the hypothesized mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the G2/M checkpoint in the cell cycle.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for anticancer activity.

Experimental Protocol for Biological Evaluation

A standard approach to evaluate the anticancer activity of a novel compound involves a series of in vitro assays:

-

Cell Viability Assay (e.g., MTT Assay): This assay is used to determine the cytotoxic effect of the compound on various cancer cell lines.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): This assay quantifies the induction of apoptosis in cancer cells upon treatment with the compound.

-

Cell Cycle Analysis (e.g., Flow Cytometry): This analysis determines the effect of the compound on the progression of the cell cycle, identifying any cell cycle arrest.

-

Western Blot Analysis: This technique is used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., PLK1, cyclins, caspases) to elucidate the mechanism of action.

Conclusion

This technical guide has detailed the synthesis and characterization of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione as a representative analogue for the "Prinomide" class of compounds. The presented one-pot synthesis protocol offers an efficient route to this scaffold. The comprehensive characterization data provides a benchmark for researchers working on similar molecules. Furthermore, the outlined biological evaluation methods and the hypothesized mechanism of action offer a framework for the investigation of the therapeutic potential of this and related pyrimido[4,5-d]pyrimidine derivatives. This information is intended to facilitate further research and development in the field of medicinal chemistry and drug discovery.

References

In-depth Analysis of Prinomide Reveals Limited Public Research Data

Efforts to compile a comprehensive technical guide on the discovery and historical context of Prinomide have been impeded by a significant lack of publicly available research data. While the existence of Prinomide as a chemical compound is confirmed, detailed information regarding its development, mechanism of action, and clinical investigation appears to be largely absent from the public domain.

Prinomide, also known by the synonym CGS-10787B and identified by the CAS Registry Number 77639-66-8, is a recognized chemical entity with the molecular formula C₁₅H₁₃N₃O₂. It is classified as an anilide. Basic chemical and structural information is available through various chemical databases.

One of the few available pieces of information suggests that Prinomide was investigated as an antirheumatic agent. Limited metabolic studies in animal models have indicated that the major metabolites of Prinomide are its p-hydroxyphenyl and spiro derivatives. However, the primary research articles that would detail these findings, including the experimental protocols and quantitative results, could not be located.

The absence of detailed public information could be attributed to several factors. The research may have been proprietary and never published in detail, or Prinomide may be a compound that was investigated at an early stage but did not advance to a point where extensive public documentation became available.

Without access to the necessary data, the creation of a comprehensive technical whitepaper that adheres to the user's specific requirements for data presentation, experimental protocols, and visualizations is not feasible at this time. Further investigation would be contingent on the public release of currently unavailable research and development data.

Prinomide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Disclaimer: Information regarding a compound specifically named "Prinomide" is not publicly available in scientific literature or chemical databases as of the last update. The following technical guide has been constructed as a template to demonstrate the expected data presentation, experimental protocols, and visualizations for a compound of interest. The data and specific experimental outcomes presented herein are illustrative and should be replaced with empirically determined values for the actual compound .

Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE). Among the most fundamental of these properties are solubility and stability. This document provides a comprehensive overview of the solubility and stability profiles of Prinomide in a range of common laboratory solvents. Understanding these characteristics is essential for developing appropriate analytical methods, designing robust formulations, and ensuring the compound's integrity throughout its lifecycle, from early-stage research to clinical application.

This guide outlines the solubility of Prinomide at ambient temperature and its stability under various stress conditions. Detailed experimental protocols for determining these parameters are provided, along with graphical representations of key workflows and related biological pathways to offer a complete technical overview for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The equilibrium solubility of Prinomide was determined in various organic and aqueous solvents at ambient temperature (25 °C).

Table 1: Equilibrium Solubility of Prinomide in Common Laboratory Solvents

| Solvent | Solvent Grade | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | ACS Grade | > 100 | Very Soluble |

| Ethanol (200 Proof) | USP Grade | 45.2 | Freely Soluble |

| Methanol | HPLC Grade | 38.5 | Freely Soluble |

| Acetonitrile | HPLC Grade | 15.1 | Soluble |

| Propylene Glycol | USP Grade | 9.8 | Sparingly Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Cell Culture Grade | 0.02 | Slightly Soluble |

| Water (Deionized) | Type I | < 0.01 | Very Slightly Soluble |

Stability Profile

Understanding the chemical stability of Prinomide is crucial for defining storage conditions, identifying potential degradation pathways, and establishing an appropriate shelf-life. Forced degradation studies were conducted to assess the compound's stability under various stress conditions.

Table 2: Stability of Prinomide Under Forced Degradation Conditions

| Condition | Time | Assay (% Remaining) | Major Degradants Observed |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 hours | 85.3% | 2 |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 hours | 72.1% | 3 |

| Oxidative (3% H₂O₂, RT) | 24 hours | 91.5% | 1 |

| Thermal (80 °C, Solid State) | 72 hours | 98.9% | 0 |

| Photolytic (ICH Q1B, Solid State) | 7 days | 96.2% | 1 |

Experimental Protocols

Protocol for Equilibrium Solubility Determination

This protocol details the shake-flask method, a standard approach for determining equilibrium solubility.

Objective: To determine the saturation solubility of Prinomide in various solvents at a constant temperature.

Materials:

-

Prinomide (solid powder, >99% purity)

-

Selected solvents (as listed in Table 1)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

-

0.22 µm syringe filters

Methodology:

-

Preparation: Add an excess amount of Prinomide (e.g., 20 mg) to a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to 250 RPM at 25 °C for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtrate with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of Prinomide.

-

Calculation: Calculate the solubility in mg/mL based on the dilution factor and the quantified concentration.

Protocol for Forced Degradation Study

This protocol outlines the methodology for assessing the stability of Prinomide under stress conditions as recommended by ICH guidelines.

Objective: To identify potential degradation pathways and evaluate the intrinsic stability of Prinomide.

Materials:

-

Prinomide stock solution (e.g., 1 mg/mL in acetonitrile)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV/Vis or PDA detector

-

Thermostatic oven

-

Photostability chamber (ICH Q1B compliant)

Methodology:

-

Sample Preparation: For each condition, prepare samples in triplicate.

-

Acid/Base Hydrolysis: Mix 1 mL of Prinomide stock solution with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60 °C.

-

Oxidation: Mix 1 mL of Prinomide stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store a known quantity of solid Prinomide powder in a glass vial in an oven at 80 °C.

-

Photostability: Expose solid Prinomide powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid state).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact Prinomide from all major degradation products.

-

Data Reporting: Calculate the percentage of Prinomide remaining at each time point relative to the time zero sample. Report the number of major degradants observed.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of Prinomide.

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway in which Prinomide could act as an inhibitor of a key kinase, a common mechanism of action for modern therapeutics.

Caption: Hypothetical Prinomide MoA: Kinase Inhibition.

Prinomide: A Novel Chemical Scaffold for Immunomodulation and Anti-Inflammatory Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prinomide (B1214182) (also known as CGS-10787B) is a pyrrole-containing anilide that has demonstrated potential as a disease-modifying antirheumatic drug (DMARD). Clinical investigations in patients with rheumatoid arthritis have indicated its efficacy in improving key clinical and biochemical markers of the disease. While the precise molecular mechanisms of Prinomide are not extensively detailed in publicly available literature, its classification and clinical effects suggest a mode of action analogous to other DMARDs, likely involving the modulation of immune cell function and inhibition of inflammatory pathways. This document provides a comprehensive overview of Prinomide as a novel chemical scaffold, summarizing its known clinical effects, proposing a putative mechanism of action based on related compounds, and providing detailed, representative experimental protocols for its investigation.

Chemical Structure and Properties

Prinomide is a synthetic compound with the chemical formula C15H13N3O2. Its structure features a central pyrrole (B145914) ring linked to a cyanoacetyl anilide moiety.

Table 1: Physicochemical Properties of Prinomide

| Property | Value | Source |

| Molecular Formula | C15H13N3O2 | [1] |

| Molecular Weight | 267.28 g/mol | |

| CAS Number | 77639-66-8 | |

| InChIKey | KBQUAIAGRLAZGP-UHFFFAOYSA-N | |

| XlogP (predicted) | 2.2 | |

| pKa (predicted) | -2.83 ± 0.50 |

Clinical Efficacy in Rheumatoid Arthritis

A clinical study involving 15 patients with active rheumatoid arthritis demonstrated the potential of Prinomide as a disease-modifying agent.[2] Patients treated with 1.2 g/day of Prinomide for 24 weeks showed statistically significant improvements in several clinical and laboratory parameters.

Table 2: Summary of Clinical Trial Results for Prinomide in Rheumatoid Arthritis

| Parameter | Onset of Significant Improvement (p < 0.05) | Key Findings |

| Clinical Measures | ||

| Articular Index | Week 8 (p < 0.01) | Consistent and significant improvement. |

| Summated Change Score | Week 12 (p < 0.01) | Significant improvement observed. |

| Pain Score | Week 16 | Significant reduction in pain. |

| Laboratory Measures | ||

| Erythrocyte Sedimentation Rate | Week 2 | Sustained significant improvement. |

| Platelet Count | Week 2 | Sustained significant improvement. |

| Plasma Viscosity | Week 4 (p < 0.01) | Significant improvement observed. |

| IgG, IgA, IgM | Week 4 | Sustained significant improvement. |

These findings suggest that Prinomide effectively modulates the underlying inflammatory processes in rheumatoid arthritis.

Proposed Mechanism of Action

While the specific molecular targets of Prinomide have not been definitively identified in the available literature, its efficacy as a DMARD suggests a mechanism of action that interferes with key pathways in the inflammatory cascade, similar to other drugs in this class like Leflunomide. A plausible hypothesis is that Prinomide inhibits the proliferation of rapidly dividing immune cells, such as lymphocytes, which are key drivers of autoimmune diseases like rheumatoid arthritis. This inhibition is likely achieved through the targeting of enzymes essential for nucleotide biosynthesis.

Inhibition of De Novo Pyrimidine (B1678525) Synthesis

A primary mechanism for several DMARDs is the inhibition of de novo pyrimidine synthesis, a pathway crucial for the proliferation of activated lymphocytes. By analogy, Prinomide may inhibit an enzyme in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH). This would lead to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting the cell cycle and proliferation of these immune cells.

Downstream Effects on Inflammatory Signaling

By limiting lymphocyte proliferation, Prinomide would consequently reduce the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are central to the pathophysiology of rheumatoid arthritis. This leads to a reduction in inflammation, joint damage, and the systemic symptoms of the disease.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Prinomide's mechanism of action, highlighting its potential inhibitory effect on lymphocyte proliferation and subsequent cytokine production.

Caption: Proposed mechanism of action for Prinomide.

Experimental Protocols

The following are detailed, representative protocols for investigating the potential mechanism of action of Prinomide. These are based on standard methodologies used for characterizing DMARDs.

Lymphocyte Proliferation Assay

This assay determines the effect of Prinomide on the proliferation of stimulated lymphocytes.

1. Materials:

- Prinomide stock solution (dissolved in DMSO)

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

- [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

- 96-well flat-bottom culture plates

- Cell harvester and scintillation counter (for [³H]-Thymidine) or microplate reader.

2. Method:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

- Plate 100 µL of the cell suspension into each well of a 96-well plate.

- Prepare serial dilutions of Prinomide in complete medium. Add 50 µL of the Prinomide dilutions to the appropriate wells. Include a vehicle control (DMSO).

- Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

- For [³H]-Thymidine incorporation:

- Add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.

- Harvest the cells onto glass fiber filters using a cell harvester.

- Measure the incorporated radioactivity using a scintillation counter.

- For non-radioactive methods, follow the manufacturer's instructions.

- Calculate the percentage of inhibition of proliferation for each Prinomide concentration compared to the stimulated control. Determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for Lymphocyte Proliferation Assay.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzyme inhibition assay can be used to determine if Prinomide directly targets DHODH.

1. Materials:

- Recombinant human DHODH enzyme

- Prinomide stock solution (dissolved in DMSO)

- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

- Dihydroorotate (DHO) - substrate

- Decylubiquinone (CoQD) - electron acceptor

- 2,6-dichloroindophenol (DCIP) - colorimetric indicator

- 96-well clear flat-bottom plates

- Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm.

2. Method:

- Prepare serial dilutions of Prinomide in the assay buffer.

- In a 96-well plate, add the following to each well in order:

- Assay buffer

- Prinomide dilution or vehicle control (DMSO)

- Recombinant DHODH enzyme

- Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

- Prepare a substrate mixture containing DHO and CoQD in the assay buffer.

- Initiate the reaction by adding the substrate mixture to each well.

- Immediately add DCIP to each well. The reduction of DCIP by the enzymatic reaction will cause a decrease in absorbance at 600 nm.

- Monitor the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

- Calculate the initial reaction velocity (V₀) for each well.

- Determine the percentage of inhibition for each Prinomide concentration and calculate the IC50 value.

Conclusion

Prinomide represents a promising chemical scaffold for the development of novel immunomodulatory and anti-inflammatory therapeutics. Its demonstrated clinical efficacy in rheumatoid arthritis, coupled with a plausible mechanism of action involving the inhibition of lymphocyte proliferation, warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the precise molecular targets and mechanism of action of Prinomide and its analogues. Further research into this compound could lead to the development of new and effective treatments for a range of autoimmune and inflammatory diseases.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of compounds related to the term "Prinomide," with a primary focus on the extensively studied matrix metalloproteinase (MMP) inhibitor, Prinomastat (B1684670). Due to a greater availability of in-depth scientific data relevant to drug development for Prinomastat, this review will center on its mechanism of action, preclinical and clinical data, and experimental protocols. A clarification regarding the distinct identity of Prinomide is provided below.

Clarification: Prinomide vs. Prinomastat

Initial database searches for "Prinomide" identify a compound with the chemical formula C15H13N3O2 and CAS number 77639-66-8. This substance is classified as an antirheumatic agent. In contrast, the compound often conflated with this name in the context of cancer research is Prinomastat (also known as AG3340), a potent matrix metalloproteinase inhibitor with the chemical formula C18H21N3O5S2. Given the focus of the query on a technical guide for drug development professionals, with requirements for signaling pathways and detailed experimental data, this review will concentrate on Prinomastat and its related compounds, for which a wealth of scientific literature is available.

Prinomastat: A Selective Matrix Metalloproteinase Inhibitor

Prinomastat is a synthetic, orally active hydroxamic acid derivative that functions as a potent inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. This activity is essential in physiological processes like tissue remodeling, but their overexpression is a hallmark of cancer, facilitating tumor growth, invasion, metastasis, and angiogenesis.[3] Prinomastat was developed as an anti-cancer agent with the aim of targeting these pathological processes.[4]

Mechanism of Action

Prinomastat exerts its inhibitory effect by chelating the zinc ion within the active site of MMPs, a mechanism characteristic of hydroxamic acid-based inhibitors.[5] It exhibits selectivity for a subset of MMPs, which was a key aspect of its design to potentially reduce the side effects observed with broader-spectrum MMP inhibitors.[6]

Selectivity and Potency

Prinomastat was designed to selectively inhibit MMPs highly associated with tumor invasion, namely MMP-2, -3, -9, -13, and -14, while showing less activity against MMP-1.[2][6] This selectivity was intended to minimize the musculoskeletal side effects attributed to the inhibition of MMP-1.[6] The inhibitory potency of Prinomastat against various MMPs is summarized in the tables below.

Quantitative Data

In Vitro Inhibitory Activity of Prinomastat

The following tables summarize the in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Prinomastat against a panel of matrix metalloproteinases.

| MMP Target | Ki (nM) | Reference |

| MMP-2 | 0.05 | [6] |

| MMP-3 | 0.3 | [7] |

| MMP-9 | 0.26 | [6] |

| MMP-13 | 0.03 | [7] |

| MMP-1 | 8.3 | [6] |

| MMP Target | IC50 (nM) | Reference |

| MMP-1 | 79 | [7] |

| MMP-3 | 6.3 | [7] |

| MMP-9 | 5.0 | [7] |

Preclinical In Vivo Efficacy of Prinomastat

Prinomastat demonstrated significant anti-tumor activity in various preclinical cancer models.

| Cancer Model | Animal Model | Key Findings | Reference |

| Prostate Cancer (PC-3) | Nude Mice | Inhibited tumor growth | [6] |

| Colon Cancer (MV522) | Nude Mice | Inhibited tumor growth | [6] |

| Colon Cancer (COLO-320DM) | Nude Mice | Inhibited tumor growth | [6] |

| Various Cancers | Animal Models | Reduced number and size of metastases, inhibited angiogenesis | [6] |

Clinical Pharmacokinetics of Prinomastat

A Phase I clinical trial in patients with advanced cancer provided key pharmacokinetic data for Prinomastat administered orally twice daily.

| Parameter | Value | Reference |

| Dosing | 1, 2, 5, 10, 25, 50, or 100 mg twice daily | [8] |

| Primary Toxicities | Joint and muscle-related pain (arthralgias, myalgias) | [8] |

| Recommended Phase II Dose | 5-10 mg twice daily | [8] |

| Plasma Protein Binding | 69% in human plasma | [6] |

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9]

Protocol:

-

Sample Preparation:

-

Culture cells to 70-80% confluency.

-

Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cellular debris.

-

Concentrate the media 10-fold.

-

Determine the protein concentration of the samples.

-

-

Gel Electrophoresis:

-

Prepare a 7.5% or 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix samples with a non-reducing sample buffer.

-

Load equal amounts of protein per well.

-

Run the gel at 150V at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow enzyme renaturation.

-

Incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-48 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 30-60 minutes.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

Fluorometric Assay for MMP Inhibition

This assay measures the ability of a compound to inhibit MMP activity using a quenched fluorogenic substrate.[10]

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

Reconstitute the MMP enzyme in the assay buffer.

-

Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

-

Prepare serial dilutions of Prinomastat or other test inhibitors.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the MMP enzyme, and the test inhibitor at various concentrations.

-

Incubate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

-

The rate of substrate cleavage is proportional to the increase in fluorescence.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Matrix Metalloproteinase Signaling Pathway and Inhibition by Prinomastat

Caption: Prinomastat inhibits active MMPs, blocking downstream pathological outcomes.

Experimental Workflow for MMP Inhibition Assay

Caption: Workflow for determining MMP inhibitor potency using a fluorometric assay.

Related Compounds: First-Generation MMP Inhibitors

Prinomastat belongs to the first generation of synthetic MMP inhibitors that entered clinical trials. Understanding its context involves looking at other compounds from this era, such as Batimastat (B1663600) (BB-94) and Marimastat (B1683930) (BB-2516).

-

Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor, Batimastat was one of the first to be clinically tested.[5] Its development was hampered by poor oral bioavailability and solubility, leading to its administration via intraperitoneal injection.[5][11]

-

Marimastat (BB-2516): A successor to Batimastat, Marimastat was designed to have improved oral bioavailability.[12] It is also a broad-spectrum MMP inhibitor. Clinical trials with Marimastat and other broad-spectrum inhibitors were often challenged by dose-limiting musculoskeletal toxicity and a lack of significant survival benefit in large Phase III studies.[12][13]

The experiences with these first-generation MMP inhibitors, including Prinomastat, highlighted the complexities of targeting the MMP family for cancer therapy and have guided the development of more selective and second-generation inhibitors.

Conclusion

Prinomastat is a selective matrix metalloproteinase inhibitor that showed promise in preclinical studies but, like other first-generation MMP inhibitors, did not demonstrate a significant survival benefit in late-stage clinical trials for cancer.[3] The comprehensive data gathered on its mechanism of action, potency, and pharmacokinetic profile, along with detailed experimental protocols, provide valuable insights for researchers in the field of drug development. The challenges faced by Prinomastat and its contemporaries have underscored the need for a deeper understanding of MMP biology to develop more effective and less toxic inhibitors for therapeutic use.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prinomastat - Wikipedia [en.wikipedia.org]

- 5. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Prinomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomide, with the chemical name 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide (CAS 77639-66-8), is a compound that has been investigated for its potential as a disease-modifying antirheumatic drug (DMARD). Its chemical structure features a central pyrrole (B145914) ring, a common motif in biologically active molecules. This document provides an overview of synthetic methodologies that can be applied to produce Prinomide and its derivatives, based on established chemical principles and published synthetic strategies for structurally related compounds. Detailed experimental protocols are provided as examples of how these syntheses may be carried out in a laboratory setting.

Data Presentation

Table 1: Key Starting Materials for Prinomide Synthesis

| Starting Material | Structure | Key Role in Synthesis |

| 1-methyl-1H-pyrrole-2-carbonyl chloride |  | Provides the core 1-methylpyrrole-2-carbonyl moiety. |

| Ethyl cyanoacetate |  | Acts as the source of the cyano and acetyl groups for the propanamide backbone. |

| Aniline |  | Forms the N-phenylamide portion of the final molecule. |

Table 2: General Reaction Conditions for Key Synthetic Steps

| Reaction Step | General Conditions | Typical Reagents/Catalysts | Solvent | Temperature Range (°C) |

| Acylation of Pyrrole | Friedel-Crafts acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Dichloromethane, 1,2-dichloroethane | 0 - 25 |

| Knoevenagel Condensation | Base-catalyzed condensation | Piperidine (B6355638), Sodium ethoxide | Ethanol, Toluene | 25 - 110 (reflux) |

| Amide Formation | Acylation of amine | Acyl chloride, Amine, Base (e.g., Triethylamine) | Dichloromethane, Tetrahydrofuran | 0 - 25 |

Experimental Protocols

Protocol 1: Multi-component Synthesis of a Substituted 2-Amino-3-cyanopyrrole Derivative

This protocol illustrates a one-pot, three-component reaction that can be adapted to form a pyrrole core similar to that in Prinomide.

Materials:

-

A suitable α-hydroxyketone (1.0 eq.)

-

An appropriate primary amine (1.0 eq.)

-

Malononitrile (B47326) (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (1.0 eq.)

-

Methanol

-

Ethyl acetate (B1210297)

-

Brine solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the α-hydroxyketone (1.0 mmol) and the primary amine (1.0 mmol) in methanol, add malononitrile (1.2 mmol) and potassium carbonate (1.0 mmol).

-

Stir the reaction mixture at 60°C for 3 hours.

-

After cooling to room temperature, add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of an N-aryl-2-cyano-3-oxopropanamide Derivative

This protocol outlines the synthesis of a compound with a 2-cyano-3-oxopropanamide structure, which is a key feature of Prinomide.

Materials:

-

A suitable pyrazole- or pyrrole-carboxaldehyde (1.0 eq.)

-

2-Cyanoacetamide (B1669375) (1.0 eq.)

-

Ethanol

-

A basic catalyst (e.g., piperidine or sodium ethoxide)

Procedure:

-

Dissolve the carboxaldehyde (1.0 eq.) and 2-cyanoacetamide (1.0 eq.) in ethanol.

-

Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

-

Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualization

Logical Workflow for Prinomide Synthesis

The following diagram illustrates a plausible synthetic workflow for Prinomide based on established chemical transformations.

Caption: A plausible synthetic workflow for Prinomide.

Postulated Mechanism of Action in Rheumatoid Arthritis

While the precise signaling pathway of Prinomide is not well-documented, its potential action in rheumatoid arthritis may involve the modulation of inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling cascade that could be a target for antirheumatic drugs.

Caption: A generalized inflammatory signaling pathway.

Application Notes and Protocols for High-Throughput Screening Assays Involving Prinomide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) assays involving Prinomide, a molecule belonging to the oxindole (B195798) scaffold family. While specific biological targets of Prinomide are not extensively documented in publicly available literature, the oxindole chemical structure is a well-recognized pharmacophore present in numerous compounds with demonstrated biological activities. As such, this document outlines protocols for both broad, phenotypic screening to ascertain the potential therapeutic area of Prinomide and more targeted assays based on the known activities of structurally similar oxindole derivatives.

The oxindole scaffold is a key component in a variety of kinase inhibitors and other targeted therapeutic agents. Compounds with this core structure have been investigated for their potential in oncology, inflammation, and neurodegenerative diseases. Given this background, a primary application of HTS involving Prinomide would be to elucidate its mechanism of action and identify potential therapeutic targets.

Two primary HTS approaches are detailed below:

-

A cell-based phenotypic screen to assess the anti-proliferative effects of Prinomide across various cancer cell lines.

-

A biochemical screen to evaluate the inhibitory activity of Prinomide against a panel of kinases, a common target class for oxindole-containing compounds.[1][2][3]

Cell-Based High-Throughput Anti-Proliferative Screening

This protocol describes a high-throughput assay to evaluate the effect of Prinomide on the proliferation of a panel of human cancer cell lines. This type of screening is fundamental in early-stage drug discovery to identify compounds with potential anti-cancer activity.

Experimental Protocol

a. Cell Culture and Seeding:

-

A panel of human cancer cell lines (e.g., NCI-60 panel) is selected to represent various cancer types.

-

Cells are maintained in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For the assay, cells are harvested during their exponential growth phase and seeded into 384-well clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Preparation and Addition:

-

Prinomide is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

A serial dilution series is prepared in DMSO to achieve a range of concentrations for dose-response analysis.

-

Using an automated liquid handler, 100 nL of the compound solutions (including a DMSO-only vehicle control and a positive control such as a known cytotoxic agent) is added to the cell plates. This results in a final DMSO concentration of ≤0.5% to minimize solvent toxicity.

c. Incubation and Viability Assessment:

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, cell viability is assessed using a commercially available luminescent ATP-based assay (e.g., CellTiter-Glo®).

-

10 µL of the viability reagent is added to each well, and the plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is read using a plate reader.

d. Data Analysis:

-

The raw luminescence data is normalized to the vehicle control (100% viability) and a no-cell control (0% viability).

-

The percentage of cell growth inhibition is calculated for each concentration of Prinomide.

-

Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

Data Presentation

Table 1: Anti-Proliferative Activity of Prinomide against a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Leukemia | Value |

| HT-29 | Colon | Value |

| HCT-116 | Colon | Value |

| A549 | Lung | Value |

| MCF-7 | Breast | Value |

| PC-3 | Prostate | Value |

| U87-MG | Glioblastoma | Value |

| OVCAR-3 | Ovarian | Value |

Note: The IC50 values are hypothetical and would be determined from the experimental data.

Experimental Workflow Diagram

Caption: Workflow for cell-based anti-proliferative HTS.

Biochemical High-Throughput Kinase Inhibition Screening

This protocol outlines a biochemical assay to screen Prinomide for inhibitory activity against a panel of protein kinases. Many oxindole derivatives are known to target kinase activity, making this a logical step in characterizing Prinomide.[1][3]

Experimental Protocol

a. Reagents and Materials:

-

Recombinant human kinases (panel of interest, e.g., FLT3, CDK2, VEGFR2).

-

Kinase-specific peptide substrates.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well low-volume white microplates.

b. Assay Procedure:

-

The assay is performed in a total volume of 5 µL.

-

2.5 µL of a solution containing the kinase and its specific substrate in assay buffer is added to each well of the microplate.

-

50 nL of Prinomide at various concentrations (prepared as described previously) or controls (DMSO vehicle, positive control inhibitor) is transferred to the wells.

-

The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

The kinase reaction is initiated by adding 2.5 µL of ATP solution (at the Km concentration for each respective kinase).

-

The reaction is allowed to proceed for 1 hour at room temperature.

c. Detection:

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescent ADP detection reagent.

-

5 µL of the ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes at room temperature to consume the remaining ATP.

-

10 µL of the Kinase Detection Reagent is then added, and the plate is incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a plate reader.

d. Data Analysis:

-

The raw luminescence data is used to calculate the percentage of kinase inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Dose-response curves are plotted, and IC50 values are determined for each kinase that shows significant inhibition.

Data Presentation

Table 2: Inhibitory Activity of Prinomide against a Kinase Panel

| Kinase Target | Prinomide IC50 (µM) |

| FLT3 | Value |

| CDK2 | Value |

| VEGFR2 | Value |

| EGFR | Value |

| SRC | Value |

| ABL1 | Value |

Note: The IC50 values are hypothetical and would be determined from the experimental data.

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy | MDPI [mdpi.com]

Detecting Prinomide: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the analytical detection of Prinomide, a disease-modifying antirheumatic drug (DMARD). These guidelines are intended for researchers, scientists, and professionals involved in drug development and analysis. The provided methodologies focus on robust and sensitive detection using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Prinomide

Prinomide is an antirheumatic agent with the molecular formula C15H13N3O2 and a molecular weight of approximately 267.28 g/mol .[1] Understanding its analytical profile is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document outlines effective methods for the quantification of Prinomide and its major metabolites.

Analytical Methods

The following sections detail validated methods for the detection and quantification of Prinomide in various matrices.

High-Performance Liquid Chromatography (HPLC) for Prinomide Quantification

HPLC is a widely used technique for the analysis of small molecule drugs due to its high resolution and sensitivity.[2][3][4][5][6] This method is suitable for determining the concentration of Prinomide in bulk drug substances and pharmaceutical dosage forms.

Table 1: HPLC Method Parameters for Prinomide Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (UV) |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prinomide and Metabolite Detection

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method.[7][8][9][10] This technique allows for the simultaneous quantification of the parent drug and its metabolites. The major metabolites of Prinomide are reported to be its p-hydroxyphenyl and spiro derivatives.[1]

Table 2: LC-MS/MS Method Parameters for Prinomide and its Metabolites

| Parameter | Recommended Conditions |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Prinomide: Precursor Ion (m/z) 268.1 -> Product Ion (m/z) 144.1 p-hydroxyprinomide: Precursor Ion (m/z) 284.1 -> Product Ion (m/z) 160.1 |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prinomide reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the HPLC method and 1 ng/mL to 1000 ng/mL for the LC-MS/MS method.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathways in Rheumatoid Arthritis

While the specific signaling pathway of Prinomide is not extensively documented, as an antirheumatic drug, it likely modulates key inflammatory pathways implicated in rheumatoid arthritis. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the Tumor Necrosis Factor (TNF) signaling pathway are critical in the pathogenesis of this autoimmune disease.[1][2][3][4][5][6][7][8][10][11][12][13][14]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Prinomide from a biological sample.

References

- 1. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways [mdpi.com]

- 4. Frontiers | JAK-STAT Signaling Pathway and Rheumatic Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. healthcentral.com [healthcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. Signal transduction pathways and transcription factors as therapeutic targets in inflammatory disease: towards innovative antirheumatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jrheum.org [jrheum.org]

- 12. conquest.health [conquest.health]

- 13. Rheumatoid Arthritis : Anti-TNF Therapy for the Treatment of RA [hopkinsarthritis.org]

- 14. Intracellular Signaling Pathways in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prinomide as a Ligand in Receptor-Binding Assays

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity, receptor targets, and binding affinity of Prinomide. Therefore, the following application notes and protocols are presented as a detailed, generalized framework for utilizing a novel small molecule, exemplified by Prinomide, in receptor-binding assays. The experimental details, data, and signaling pathways are illustrative and should be adapted based on the specific biological target of interest once identified.

Introduction

Receptor-binding assays are fundamental in drug discovery and pharmacology for characterizing the interaction between a ligand (e.g., a drug candidate like Prinomide) and its receptor. These assays are crucial for determining the affinity and selectivity of a compound for its target, providing insights into its potential therapeutic efficacy and off-target effects. The two primary formats for these assays are saturation binding, which determines the receptor density (Bmax) and dissociation constant (Kd) of a radiolabeled ligand, and competition binding, which is used to determine the inhibitory constant (Ki) of an unlabeled ligand (such as Prinomide) by measuring its ability to displace a known radiolabeled ligand.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel ligand, using Prinomide as a placeholder, in receptor-binding assays.

Hypothetical Data Presentation: Prinomide

The following tables present illustrative quantitative data that could be generated for Prinomide in receptor-binding assays against a hypothetical G-protein coupled receptor (GPCR), Target Receptor X.

Table 1: Illustrative Saturation Binding Data for a Radioligand against Target Receptor X

| Radioligand Concentration (nM) | Total Binding (CPM) | Nonspecific Binding (CPM) | Specific Binding (CPM) |

| 0.1 | 1500 | 200 | 1300 |

| 0.5 | 6000 | 500 | 5500 |

| 1.0 | 10000 | 800 | 9200 |

| 2.5 | 18000 | 1500 | 16500 |

| 5.0 | 25000 | 2500 | 22500 |

| 10.0 | 32000 | 4000 | 28000 |

| 20.0 | 35000 | 6000 | 29000 |

| 40.0 | 36000 | 8000 | 28000 |

*From this data, one could calculate:

-

Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor.

-

Bmax (Maximum Receptor Density): The total concentration of receptors in the sample.

Table 2: Illustrative Competition Binding Data for Prinomide against Target Receptor X

| Prinomide Concentration (M) | % Inhibition of Radioligand Binding |

| 1.00E-10 | 5 |

| 1.00E-09 | 20 |

| 1.00E-08 | 45 |

| 1.00E-07 | 75 |

| 1.00E-06 | 95 |

| 1.00E-05 | 98 |

*From this data, one could calculate:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of Prinomide that displaces 50% of the specific binding of the radioligand.

-

Ki (Inhibitory Constant): An absolute measure of the affinity of Prinomide for the receptor, calculated from the IC50 and the Kd of the radioligand.

Experimental Protocols

The following are detailed, generalized protocols for performing receptor-binding assays. These should be optimized for the specific receptor and cell system being used.

Materials and Reagents

-

Cell Culture: Cells expressing the target receptor (e.g., HEK293, CHO cells).

-

Cell Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-agonist or [125I]-antagonist).

-

Unlabeled Ligand (Prinomide): A stock solution of known concentration.

-

Competitor: A known unlabeled ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For detecting radioactivity.

-

96-well plates.

Membrane Preparation Protocol

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold cell lysis buffer.

-

Homogenize the cell suspension using a Polytron homogenizer or by douncing.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (containing the cell membranes) in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations at -80°C until use.

Saturation Binding Assay Protocol

-

Prepare serial dilutions of the radioligand in assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, radioligand dilution, and assay buffer.

-

Nonspecific Binding: Membrane preparation, radioligand dilution, and a high concentration of the unlabeled competitor (e.g., 1000-fold the Kd of the radioligand).

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting the nonspecific binding from the total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

Competition Binding Assay Protocol

-

Prepare serial dilutions of the unlabeled ligand (Prinomide) in assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

The membrane preparation.

-

The serial dilutions of Prinomide.

-

For control wells (100% binding), add assay buffer instead of Prinomide.

-

For nonspecific binding wells, add a high concentration of a known competitor.

-

-

Incubate the plate, filter, and count the radioactivity as described in the saturation binding protocol.

-

Calculate the percentage of specific binding at each concentration of Prinomide.

-

Analyze the data using non-linear regression to determine the IC50 of Prinomide.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Caption: Workflow for a competitive receptor-binding assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated upon Prinomide binding to a Gq-coupled GPCR.

Caption: A hypothetical Gq-coupled signaling pathway for Prinomide.

In-Depth Application Notes and Protocols for Cell-Based Assays Using Prinomide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the theoretical applications and detailed protocols for conducting cell-based assays with the compound Prinomide. Due to the limited publicly available information on Prinomide, this guide is constructed based on standard methodologies for analogous compounds and will be updated as more specific data becomes available.

Introduction to Prinomide

Prinomide is a chemical compound with the molecular formula C15H13N3O2. At present, detailed public information regarding its specific biological mechanism of action, cellular targets, and signaling pathway modulation is not extensively documented in scientific literature. The protocols outlined below are therefore based on established principles of cell-based screening and are designed to be adaptable for the characterization of novel compounds like Prinomide.

Hypothetical Signaling Pathway Modulated by Prinomide

To illustrate a potential application, we will hypothesize that Prinomide acts as an inhibitor of an intracellular kinase signaling pathway, a common target for drug discovery. The following diagram depicts a generic kinase cascade that could be investigated.

Caption: Hypothetical inhibition of a kinase cascade by Prinomide.

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the activity of Prinomide.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which Prinomide affects cell viability and to establish a non-toxic working concentration for subsequent assays.

Experimental Workflow:

Caption: Workflow for determining Prinomide's effect on cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended research area) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X stock solution of Prinomide in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X Prinomide dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

Resazurin (B115843) (alamarBlue) Assay: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Data Analysis: Plot the percentage of cell viability against the logarithm of Prinomide concentration. Use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Target Engagement Assay (Hypothetical Kinase Target)

Objective: To determine if Prinomide directly interacts with and inhibits the activity of its putative kinase target within the cell.

Experimental Workflow:

Caption: Workflow for a target engagement assay using Western Blot.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Prinomide (below the cytotoxic concentration) for a predetermined time (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the percentage of inhibition of phosphorylation against Prinomide concentration.

Quantitative Data Summary

As no specific experimental data for Prinomide is publicly available, the following table is a template for presenting results from the aforementioned assays.

| Assay Type | Cell Line | Parameter | Prinomide Concentration | Result |

| Cell Viability | HeLa | IC50 | 0.1 - 100 µM | Data to be filled |

| Cell Viability | A549 | IC50 | 0.1 - 100 µM | Data to be filled |

| Target Engagement | HeLa | p-Kinase B Inhibition | 10 µM | Data to be filled |

| Target Engagement | HeLa | p-Kinase B Inhibition | 1 µM | Data to be filled |

| Target Engagement | HeLa | p-Kinase B Inhibition | 0.1 µM | Data to be filled |

Conclusion and Future Directions

The protocols and frameworks provided in these application notes serve as a starting point for the cellular characterization of Prinomide. Upon obtaining initial data, further assays such as downstream signaling pathway analysis, gene expression profiling, and phenotypic screens can be employed to build a comprehensive understanding of Prinomide's biological function. Researchers are encouraged to adapt these protocols to their specific cell models and research questions. As more information about Prinomide becomes available, these guidelines will be updated with more targeted and specific experimental designs.

Prinomide: Exploring its Potential as a Tool Compound in Chemical Biology

Prinomide is a chemical entity with the molecular formula C15H13N3O2. While its structure is defined, publicly available scientific literature does not currently provide specific data on its application as a tool compound in chemical biology. Extensive searches for experimental protocols, quantitative data such as IC50 or EC50 values, and detailed mechanisms of action for Prinomide have not yielded specific results. Therefore, creating detailed application notes and protocols as requested is not feasible at this time.

However, based on the chemical structure of Prinomide, which contains a 2-cyano-3-oxo-N-phenylpropanamide moiety, we can explore its potential applications in the broader context of chemical biology, particularly in the fields of immunomodulation and targeted protein degradation. Compounds with similar structural features have been investigated for such activities.

Potential, Yet Unconfirmed, Applications

Immunomodulatory Activity